molecular formula C19H18N4O2S2 B2974067 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034299-84-6

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide

Cat. No.: B2974067
CAS No.: 2034299-84-6
M. Wt: 398.5
InChI Key: NPQDKJYVXXPBQF-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a sulfanyl group at the 2-position. The acetamide moiety is linked to a pyridin-4-ylmethyl group, which is further modified with a 2-oxopyrrolidin-1-yl substituent. The sulfanyl and pyrrolidinone groups may enhance binding interactions or modulate solubility and metabolic stability .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c24-17(12-26-19-22-14-4-1-2-5-15(14)27-19)21-11-13-7-8-20-16(10-13)23-9-3-6-18(23)25/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQDKJYVXXPBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyridine intermediates. The key steps include:

    Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with carbon disulfide and a base to form the benzothiazole ring.

    Preparation of Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving pyridine derivatives and appropriate reagents.

    Coupling Reaction: The benzothiazole and pyridine intermediates are coupled using a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., temperature, solvent, catalyst).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-Benzothiazol-2-yl}acetamide (QJZ)

  • Molecular Formula : C₁₄H₁₂N₄OS₂ .
  • Key Features :
    • Benzothiazole core with acetamide at the 2-position.
    • Pyrimidine ring substituted with methylsulfanyl at the 4-position.
  • Comparison: The target compound replaces QJZ’s pyrimidine ring with a pyridine-pyrrolidinone system. QJZ’s methylsulfanyl group may enhance lipophilicity, whereas the target’s sulfanyl-pyrrolidinone combination balances hydrophilic and hydrophobic interactions .

N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-[[3-(4-Nitrophenyl)-4-oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

  • Molecular Formula : C₂₇H₁₉N₅O₄S₂ (inferred from ECHEMI data) .
  • Key Features :
    • 6-Methylbenzothiazole with a pyrimidoindole scaffold.
    • Nitrophenyl and sulfanyl groups.
  • Comparison: The target compound lacks the bulky pyrimidoindole and nitro groups, likely reducing steric hindrance and improving target accessibility. The nitro group in ECHEMI’s compound may confer electron-withdrawing effects, altering electronic properties and reactivity compared to the target’s pyrrolidinone .

2-(Benzenesulfonyl)-N-[4-(4-Ethoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide

  • Molecular Formula : C₁₉H₁₉N₃O₃S₂ (inferred from evidence) .
  • Key Features :
    • Thiazole core with benzenesulfonyl and ethoxyphenyl substituents.
  • Comparison: The target compound’s benzothiazole core differs from this thiazole derivative, which may influence π-π stacking interactions. The ethoxyphenyl group in this analog increases hydrophobicity, whereas the target’s pyridine-pyrrolidinone system introduces polar functionality .

Structural and Functional Implications

Key Substituent Effects

Compound Benzothiazole Core Sulfanyl Group Polar Substituent Molecular Weight (g/mol)
Target Compound Yes Yes Pyridine-pyrrolidinone ~435 (estimated)
QJZ Yes Yes Methylsulfanyl-pyrimidine 340.40
ECHEMI’s Compound Yes (6-methyl) Yes Nitrophenyl-pyrimidoindole ~557 (estimated)
Benzenesulfonyl-Thiazole No (thiazole) No Ethoxyphenyl-benzenesulfonyl 409.50

Hypothesized Pharmacological Properties

  • Target Compound: The pyrrolidinone may improve solubility and enable hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • QJZ : Methylsulfanyl-pyrimidine could enhance metabolic stability but may reduce aqueous solubility.
  • ECHEMI’s Compound : The nitro group and pyrimidoindole scaffold may confer redox activity or cytotoxicity, common in anticancer agents .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide is a derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.47 g/mol. The compound features a benzothiazole ring, a pyridine moiety, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. A study found that certain benzothiazole derivatives had minimal inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms, demonstrating their potential as antimicrobial agents .

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that related compounds can selectively induce cytotoxicity in tumorigenic cell lines while sparing normal cells. For example, specific derivatives demonstrated EC50 values ranging from 28 to 290 ng/mL against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

The compound’s structure suggests potential neuroprotective properties. Benzothiazole derivatives have been implicated in inhibiting amyloid-beta aggregation, a key factor in Alzheimer’s disease pathogenesis. Compounds with similar structures have shown IC50 values in the micromolar range against amyloid-beta binding interactions, indicating their potential role in neurodegenerative disease treatment .

The biological activities of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Receptor Modulation : The interaction with specific receptors involved in cell signaling pathways may also contribute to their biological effects.

Research Findings and Case Studies

Recent investigations into the compound's biological activity include:

Study FocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values as low as 50 µg/mL .
Anticancer EfficacyInduced selective cytotoxicity in cancer cell lines with EC50 values ranging from 28 to 290 ng/mL .
Neuroprotective PotentialShowed inhibition of amyloid-beta aggregation with IC50 values around 6.46 µM .

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